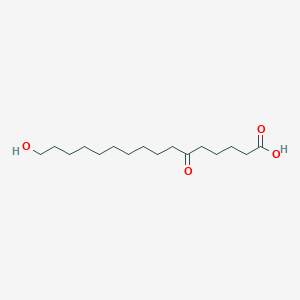
7-Methylene-1,5-dithiocane-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylene-1,5-dithiocane-3-ol is an organic compound characterized by a unique structure that includes a methylene group and two sulfur atoms within a cyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylene-1,5-dithiocane-3-ol typically involves the reaction of carbonyl compounds with dithiols. One common method is the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiocane ring structure, incorporating the methylene group at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
7-Methylene-1,5-dithiocane-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted dithiocanes, depending on the specific reagents and conditions used.
科学的研究の応用
7-Methylene-1,5-dithiocane-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 7-Methylene-1,5-dithiocane-3-ol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, influencing catalytic processes and enzyme activities. Its sulfur atoms can participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the methylene group at the 7-position.
1,3-Dithiane: Another related compound with a different ring size and substitution pattern.
Uniqueness
7-Methylene-1,5-dithiocane-3-ol is unique due to the presence of the methylene group at the 7-position, which imparts distinct chemical properties and reactivity compared to other dithiocanes. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
7-methylidene-1,5-dithiocan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS2/c1-6-2-9-4-7(8)5-10-3-6/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHFZJOTDIFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSCC(CSC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1,3,3-trimethyl-5-(prop-2-enoylamino)cyclohexyl]methyl]prop-2-enamide](/img/structure/B8046474.png)
![1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)
![ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(nitromethyl)pentanoate](/img/structure/B8046484.png)





![4-Chloro-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidine](/img/structure/B8046525.png)



